molecular formula C24H32N4O2 B2507871 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide CAS No. 941995-14-8

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

Cat. No.: B2507871
CAS No.: 941995-14-8
M. Wt: 408.546
InChI Key: HKGNXVNZRMONIF-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a chemically synthesized oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a dimethylaminophenyl group linked to a pyrrolidine moiety and a 2,6-dimethylphenyl group, a scaffold often investigated in various scientific fields . As a specialty chemical, it serves as a valuable building block or intermediate in exploratory studies, including potential applications in medicinal chemistry and material science. Researchers value this compound for its specific structural configuration, which may be utilized in biochemical probing, pharmacology research, or as a precursor for synthesizing more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-8-7-9-18(2)22(17)26-24(30)23(29)25-16-21(28-14-5-6-15-28)19-10-12-20(13-11-19)27(3)4/h7-13,21H,5-6,14-16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGNXVNZRMONIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H30N4O2
  • Molecular Weight : Approximately 362.48 g/mol
  • Structural Features : The compound includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Analgesic Properties : Potential applications in pain relief have been suggested based on initial assessments of its interaction with pain pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research is ongoing to elucidate how it interacts with specific biological targets such as receptors or enzymes. Interaction studies are vital for determining the compound's efficacy and safety profile.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds within the same class. Here are notable findings:

Study ReferenceCompound StudiedKey Findings
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamideExhibited analgesic and anti-inflammatory activities in preclinical models.
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamideDemonstrated significant interaction with pain receptors, indicating potential for pain management therapies.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the dimethylamino group.
  • Coupling with the oxalamide moiety.

Each step requires careful optimization to ensure high yield and purity of the final product.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigations should focus on:

  • In Vivo Studies : To assess therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify interactions with biological targets.
  • Safety Assessments : To evaluate potential side effects and toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references three structurally distinct compounds (m, n, and o) from Pharmacopeial Forum (2017) . These share a 2,6-dimethylphenoxy group but differ significantly in core structure and functional groups (e.g., tetrahydropyrimidin-1(2H)-yl butanamide backbones). Below is a comparative analysis:

Structural Differences

Feature Target Compound Evidence Compounds (m, n, o)
Core Structure Oxalamide Butanamide with tetrahydropyrimidin-1(2H)-yl and acetamido groups
Key Substituents Pyrrolidin-1-yl, 4-(dimethylamino)phenyl 2,6-Dimethylphenoxy, hydroxy, diphenylhexane
Stereochemistry Not specified in query Explicit stereochemical configurations (e.g., 2S,4S,5S in compound m)

Functional Implications

Solubility and Bioavailability: The target compound’s pyrrolidine and dimethylamino groups may enhance water solubility compared to the more lipophilic diphenylhexane backbone of compounds m, n, and o . The oxalamide core in the target compound could improve metabolic stability relative to the tetrahydropyrimidin-1(2H)-yl group in the evidence compounds, which may undergo ring-opening reactions.

Receptor Binding :

  • The 2,6-dimethylphenyl group (common in both the target and evidence compounds) is often associated with σ-receptor or opioid receptor affinity. However, the absence of a diphenylhexane moiety in the target compound suggests divergent binding profiles.

Synthetic Complexity :

  • The evidence compounds require multi-step synthesis due to stereochemical complexity (e.g., 4-hydroxy and multiple chiral centers) , whereas the target compound’s synthesis might focus on optimizing pyrrolidine substitution patterns.

Limitations and Unresolved Questions

  • Data Gaps : Pharmacokinetic parameters (e.g., IC₅₀, LogP) and in vivo efficacy data are unavailable for the target compound.

Recommendations for Further Research

Explore analogs with modified pyrrolidine substituents (e.g., piperidine or morpholine) to assess SAR (structure-activity relationships).

Conduct comparative studies with clinically used oxalamides (e.g., antiarrhythmics or antipsychotics) for functional benchmarking.

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Oxalamides

Compound ModificationIC50_{50} (μM)Target ProteinReference
Pyrrolidine substituent0.45RSK2
Morpholine substituent1.20RSK2
4-Fluorophenyl variant0.78EGFR

Q. Table 2: Stability Under Accelerated Conditions

Condition (40°C/75% RH)Degradation (%)Major Degradant
1 week5%Oxalic acid
4 weeks22%N-demethylated product

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